Information from chemical suppliers Sigma-Aldrich: describes LYN-1604 as a research compound, but no details are provided on its specific research applications.
The National Institutes of Health's PubChem database entry for LYN-1604 hydrochloride () does not contain any information regarding its biological activity or potential targets.
LYN-1604 is a small molecule identified as a potent agonist of UNC-51-like kinase 1 (ULK1), which plays a crucial role in initiating autophagy. Autophagy is a cellular process that degrades and recycles cellular components, and its dysregulation is often linked to various cancers, including triple-negative breast cancer (TNBC). The chemical structure of LYN-1604 allows it to effectively activate ULK1, leading to increased levels of autophagic markers such as Beclin 1 and LC3-II, while also reducing the levels of p62, a protein involved in autophagic degradation .
The primary chemical reaction involving LYN-1604 is its activation of ULK1, which subsequently triggers a cascade of downstream effects associated with autophagy. LYN-1604 binds to ULK1, enhancing its kinase activity and promoting the formation of the ULK complex (ULK1-mATG13-FIP200-ATG101). This activation leads to cellular responses such as autophagic flux and apoptosis in cancer cells . The specific binding interactions have been characterized through site-directed mutagenesis studies, identifying key amino acid residues critical for LYN-1604's efficacy .
LYN-1604 has demonstrated significant biological activity in inducing cell death in TNBC cell lines, notably MDA-MB-231 cells. The mechanism involves both autophagy and apoptosis pathways, with evidence showing that LYN-1604 activates ATF3, RAD21, and caspase3 during this process. These findings suggest that LYN-1604 not only promotes autophagy but also engages apoptotic pathways, making it a dual-action compound in cancer therapy .
LYN-1604 is primarily researched for its potential therapeutic applications in treating TNBC. By activating ULK1 and modulating autophagy, LYN-1604 presents a promising strategy for targeting cancer cells that are resistant to conventional therapies. The compound's ability to induce cell death through both autophagy and apoptosis positions it as a novel candidate for further development in cancer treatment protocols .
Studies have indicated that LYN-1604 interacts specifically with ULK1 and influences several downstream proteins associated with autophagic processes. The identification of interactors such as ATF3 and RAD21 highlights the complexity of its mechanism of action. Comparative microarray analyses have been utilized to explore these interactions further, revealing insights into how LYN-1604 modulates cellular pathways involved in cancer progression .
Several compounds exhibit similar mechanisms of action by targeting autophagy-related pathways or ULK1 directly. Below is a comparison highlighting the uniqueness of LYN-1604 among these compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
LYN-1604 | ULK1 agonist; induces autophagy | Potent activator with EC50 = 18.94 nM; dual action (autophagy and apoptosis) |
Toxicodendrol | Autophagy inducer | Less specificity for ULK1; broader effects on various kinases |
RapaLink | mTOR inhibitor; promotes autophagy | Primarily known for mTOR pathway inhibition; less direct effect on ULK1 |
Metformin | AMPK activator; influences metabolism | Indirect effects on autophagy; primarily used for diabetes management |
Resveratrol | Natural polyphenol; promotes longevity | Antioxidant properties; less potent than synthetic ULK1 agonists |
LYN-1604 stands out due to its targeted activation of ULK1 at low concentrations, making it a highly specific candidate for further research in cancer therapies focused on enhancing autophagic processes .